molecular formula C18H24N6O B3004017 N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034231-83-7

N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B3004017
CAS RN: 2034231-83-7
M. Wt: 340.431
InChI Key: QLLDDKNHDLSHMI-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound “N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide” are currently unknown. This compound is a complex molecule with multiple functional groups, including a pyrazole and a pyrimidine ring, which are known to interact with various biological targets

Mode of Action

Compounds containing pyrazole and pyrimidine rings are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity .

Biochemical Pathways

The compound’s effect on biochemical pathways is currently unknown. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential antileishmanial and antimalarial activities , it may induce cell death in the parasites causing these diseases or inhibit their growth and reproduction

properties

IUPAC Name

N-cyclopentyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-12-7-13(2)24(22-12)17-8-16(19-11-20-17)23-9-14(10-23)18(25)21-15-5-3-4-6-15/h7-8,11,14-15H,3-6,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLDDKNHDLSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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